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Compound Name: L-Pentahomoserine

Cat. No.: B1599950 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
L-Pentahomoserine, a non-proteinogenic amino acid, is a molecule of increasing interest in

various scientific disciplines, including drug discovery and chemical biology. This technical

guide provides an in-depth overview of the chemical properties and stability of L-
Pentahomoserine, addressing a critical need for consolidated technical information for

researchers. This document collates available data on its physicochemical characteristics,

stability under various conditions, and relevant experimental protocols.

Chemical and Physical Properties
L-Pentahomoserine, systematically named (2S)-2-amino-5-hydroxypentanoic acid, is a higher

homolog of homoserine.[1] Its structure features a five-carbon backbone with an amino group

at the α-position and a hydroxyl group at the ε-position. This unique structure imparts specific

chemical and physical properties that are crucial for its handling, analysis, and potential

applications.

Tabulated Physicochemical Data
The following table summarizes the key quantitative physicochemical properties of L-
Pentahomoserine. It is important to note that while some experimental data is available,

certain parameters are based on computational predictions and should be considered as such.
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Property Value Source(s) and Notes

Molecular Formula C₅H₁₁NO₃ [1][2][3]

Molecular Weight 133.15 g/mol [1][2][3]

CAS Number 6152-89-2 [1][2][3]

IUPAC Name
(2S)-2-amino-5-

hydroxypentanoic acid
[1][2]

Synonyms

(S)-2-Amino-5-

hydroxypentanoic acid, L-

Norvaline, 5-hydroxy-

[3]

Physical Description Solid, white crystalline powder
General knowledge for amino

acids.

Melting Point
218-224 °C (DL-form,

dependent on heating rate)

This value is reported for the

racemic mixture and may vary.

Amino acids often decompose

upon melting.

Boiling Point Decomposes before boiling

Amino acids typically

decompose at high

temperatures rather than

exhibiting a true boiling point.

One source provides a

predicted boiling point of

306.1°C at 760 mmHg.

Water Solubility 268.0 mg/mL (Predicted)

[2] This high predicted

solubility is expected due to

the polar nature of the amino

and carboxyl groups.

Experimental data for specific

solvents is limited.

pKa (Strongest Acidic) 2.36 (Predicted)
[2] Corresponds to the

carboxylic acid group.
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pKa (Strongest Basic) 9.22 (Predicted)
[2] Corresponds to the α-amino

group.

Optical Rotation
[α]D²³ = -28.8° (c = 2 in 6N

HCl)

This value is specific to the L-

enantiomer and indicates its

levorotatory nature under the

specified conditions.

Stability and Degradation
The stability of L-Pentahomoserine is a critical factor for its storage, formulation, and

application. Like other amino acids, its stability is influenced by temperature, pH, and the

presence of other reactive species.

pH Stability
Amino acid solutions are generally most stable at or near their isoelectric point. For L-
Pentahomoserine, with predicted pKa values of 2.36 and 9.22, the isoelectric point (pI) can be

estimated to be around 5.79. At pH values significantly deviating from the pI, the compound will

carry a net positive or negative charge, which can influence its reactivity and solubility. While

specific studies on the pH stability of L-Pentahomoserine are not readily available, general

principles suggest that extreme pH conditions (highly acidic or alkaline) combined with elevated

temperatures can lead to degradation. A study on the stability of amino acids in total parenteral

nutrition solutions showed that the concentrations of some amino acids decreased in the

presence of hydrochloric acid.[4]

Thermal Stability
Amino acids, including L-Pentahomoserine, are susceptible to thermal degradation. Studies

on various amino acids have shown that significant degradation can occur at elevated

temperatures.[5][6] The degradation pathways can be complex, involving decarboxylation,

deamination, and other reactions, leading to a variety of smaller molecules. For instance,

research on the thermal degradation of 18 different amino acids indicated that most did not

show significant degradation after being heated for 10 minutes at 160°C, though some, like

asparagine, glutamine, and glutamic acid, are more susceptible.[6] It is advisable to store L-
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Pentahomoserine, both in solid form and in solution, at low temperatures (e.g., 4°C for short-

term and -20°C for long-term storage) to minimize degradation.[7]

Experimental Protocols
Synthesis of L-Pentahomoserine
A plausible synthetic route to L-Pentahomoserine can be adapted from established methods

for amino acid synthesis, often starting from L-glutamic acid. The following is a representative,

multi-step protocol.

Workflow for the Synthesis of L-Pentahomoserine:

Step 1: Esterification Step 2: Reduction Step 3: Purification

L-Glutamic Acid L-Glutamic Acid γ-Methyl Ester
Methanol, H₂SO₄

L-Glutamic Acid γ-Methyl Ester
Intermediate L-Pentahomoserine

NaBH₄ / LiCl or other reducing agent

Crude L-PentahomoserineProduct Pure L-Pentahomoserine
Ion-exchange chromatography or Recrystallization

Click to download full resolution via product page

Caption: Synthetic workflow for L-Pentahomoserine from L-Glutamic Acid.

Methodology:

Esterification of L-Glutamic Acid: L-Glutamic acid is first converted to its γ-methyl ester. This

can be achieved by reacting L-glutamic acid with methanol in the presence of a catalytic

amount of a strong acid, such as sulfuric acid.[8] The reaction mixture is typically stirred at

room temperature for several hours. The excess acid is then neutralized, and the solvent is

removed under reduced pressure.

Reduction of the Ester: The resulting L-glutamic acid γ-methyl ester is then selectively

reduced to the corresponding alcohol, L-Pentahomoserine. This reduction can be carried

out using a suitable reducing agent, such as sodium borohydride in the presence of a Lewis

acid like lithium chloride, which can selectively reduce the ester in the presence of the
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carboxylic acid. The reaction is typically performed in an alcoholic solvent at controlled

temperatures.

Purification: The crude L-Pentahomoserine is purified to remove unreacted starting

materials and byproducts. Ion-exchange chromatography is a common and effective method

for purifying amino acids. Alternatively, recrystallization from a suitable solvent system, such

as a water/ethanol mixture, can be employed.[9]

HPLC Analysis of L-Pentahomoserine
Reversed-phase high-performance liquid chromatography (RP-HPLC) is a standard method for

the analysis and quantification of amino acids. For L-Pentahomoserine, a method involving

pre-column derivatization is often employed to enhance its hydrophobicity and allow for

sensitive detection.

Workflow for HPLC Analysis of L-Pentahomoserine:

L-Pentahomoserine Sample Derivatization with OPA/thiol reagent HPLC Injection C18 RP-HPLC Column UV or Fluorescence Detector Data Analysis and Quantification

Click to download full resolution via product page

Caption: General workflow for the HPLC analysis of L-Pentahomoserine.

Methodology:

Sample Preparation: A standard solution of L-Pentahomoserine is prepared in a suitable

solvent, typically dilute acid (e.g., 0.1 N HCl). Samples containing L-Pentahomoserine are

similarly prepared.

Derivatization: Prior to injection, the amino acid is derivatized. A common method is the

automated pre-column derivatization with o-phthalaldehyde (OPA) in the presence of a thiol,

such as N-acetyl-L-cysteine.[10] This reaction forms a highly fluorescent isoindole derivative.

Chromatographic Conditions:

Column: A C18 reversed-phase column is typically used.
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Mobile Phase A: An aqueous buffer, for example, 0.1 M sodium acetate with a small

percentage of tetrahydrofuran and methanol, adjusted to a slightly acidic or neutral pH.

Mobile Phase B: An organic solvent such as acetonitrile or methanol.

Gradient: A linear gradient from a low to a high percentage of mobile phase B is used to

elute the derivatized amino acid.

Flow Rate: Typically 1.0 - 2.0 mL/min.

Detection: Fluorescence detection with appropriate excitation and emission wavelengths

for the OPA derivative, or UV detection at a suitable wavelength.

Quantification: The concentration of L-Pentahomoserine in the sample is determined by

comparing its peak area to a standard curve generated from known concentrations of the L-
Pentahomoserine standard.

Signaling Pathways and Biological Activity
Currently, there is limited information in the public domain directly implicating L-
Pentahomoserine in specific signaling pathways. Research on the biological roles of non-

proteinogenic amino acids is an expanding field, and future studies may elucidate the

involvement of L-Pentahomoserine in cellular processes.

Some L-amino acid oxidases, which are enzymes that catalyze the oxidative deamination of L-

amino acids, have been shown to exhibit antimicrobial activity.[11] These enzymes often act on

basic amino acids like L-lysine and L-arginine. It is conceivable that L-Pentahomoserine could

be a substrate or inhibitor for certain enzymes, but this remains to be experimentally verified.

Conclusion
L-Pentahomoserine is a non-proteinogenic amino acid with potential for further scientific

exploration. This guide has summarized its key chemical and physical properties, highlighting

the need for more extensive experimental data to supplement the available predicted values.

The provided experimental protocols for synthesis and analysis offer a starting point for

researchers working with this compound. As with many non-standard amino acids, a deeper
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understanding of its stability, degradation, and biological roles will be crucial for unlocking its

full potential in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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